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Oxyopinin-2b

Cat. No.: B1577202
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyopinin-2b is a linear, cationic, and amphipathic peptide isolated from the venom of the wolf spider Oxyopes kitabensis . With a primary structure composed of 37 amino acid residues, its secondary structure is predominantly α-helical in membrane-mimicking environments, a characteristic that underlies its potent membrane-disrupting activities . The peptide exhibits cytolytic properties, functioning as a pore-forming agent in lipid membranes . This mechanism leads to a drastic reduction of cell membrane resistance by opening non-selective ion channels, ultimately causing permeability and cell death . In research settings, this compound has demonstrated significant insecticidal activity and shows positive cooperativity with spider neurotoxins, enhancing the overall lethality when applied to insect larvae . Furthermore, its cytotoxicity has been investigated against hyperpolarized cancer cells expressing K+ channels, such as certain lung cancer cell lines, indicating its potential as a tool for oncology research . Studies using a lentiviral vector approach to express this compound have confirmed its autotoxic activity to target cells, providing a basis for novel therapeutic strategies . This product is intended for research applications only, including the study of pore-forming peptide mechanisms, ion channel function, cancer cell selectivity, and insecticidal synergies. It is supplied as a chemically synthesized peptide of high purity. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR THERAPEUTIC USE.

Properties

bioactivity

Antibacterial

sequence

GKFSGFAKILKSIAKFFKGVGKVRKQFKEASDLDKNQ

Origin of Product

United States

Molecular Architecture and Biophysical Characterization of Oxyopinin 2b

Primary Amino Acid Sequence Analysis and Peptide Variants

Oxyopinin-2b is a 37-residue peptide. researchgate.net Its primary structure is rich in hydrophobic and basic amino acids, which is a characteristic feature of many membrane-active peptides. The precise sequence of amino acids is fundamental to its structure and function.

This compound belongs to a group of closely related peptides, designated as the Oxyopinin-2 analogs. These include Oxyopinin-2a, -2c, and -2d. These variants exhibit a high degree of sequence conservation, with at least 27 of the 37 amino acid residues being identical among them. nih.govresearchgate.net This conservation suggests that these specific residues are crucial for the fundamental structure and activity of the Oxyopinin-2 family of peptides.

Table 1: Amino Acid Sequence of this compound and Its Variants

Peptide Amino Acid Sequence
This compound GKFSGFAKILKSIAKFFKGVGKVRKQFKEASDLDKNQ
Oxyopinin-2a GKFSSFAKILKSIAKFFKGVGKVRKQFKQASDLDKNQ
Oxyopinin-2c GKFSGFAKILKSIARFFKGVGKVRKQFKQASDLDKNQ
Oxyopinin-2d GKFSGFAKILKSIAKFFKGVGKVRKQFKQASDLDKNQN

Note: The sequences are presented in the standard single-letter amino acid code.

Elucidation of Secondary Structure Conformations

The biological activity of peptides like this compound is intrinsically linked to their three-dimensional structure. Circular dichroism (CD) spectroscopy has been a key technique in elucidating the secondary structure of the oxyopinin peptides. nih.govresearchgate.net

Alpha-Helical Propensity in Membrane-Mimicking Environments

In aqueous solutions, many antimicrobial peptides exist in a random coil conformation. However, upon encountering a membrane-like environment, they often fold into a more ordered structure. Circular dichroism analyses have shown that the secondary structure of the five originally identified oxyopinins, including the family to which this compound belongs, is essentially alpha-helical. nih.govscispace.com

Studies using membrane-mimicking environments, such as trifluoroethanol (TFE), have confirmed this conformational change. For instance, in a 60% TFE solution, oxyopinins exhibit CD spectra characteristic of a high alpha-helical content. researchgate.net This induced helicity is a common feature of membrane-active peptides and is critical for their ability to interact with and disrupt cell membranes. nih.gov The hydrophobic environment provided by TFE or detergent micelles like sodium dodecyl sulfate (B86663) (SDS) mimics the lipid core of a biological membrane, promoting the formation of the amphipathic helical structure. mdpi.com

Role of Amphipathicity in Structural Organization

The primary sequence of this compound is arranged in such a way that when it folds into an alpha-helix, the hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. This spatial arrangement, known as amphipathicity, is a defining characteristic of many linear cytolytic peptides. frontiersin.orgacademicjournals.org The hydrophobic face is able to insert into the lipid bilayer of target cell membranes, while the charged, hydrophilic face can interact with the polar head groups of the lipids and the aqueous environment. researchgate.net This amphipathic nature is crucial for the peptide's ability to disrupt membrane integrity. nih.govresearchgate.net

Comparative Structural Analysis with Homologous Peptides

The structure of this compound shares similarities with other known antimicrobial peptides from different biological sources. These comparisons provide insights into the evolutionary relationships and common structural motifs required for antimicrobial activity.

Sequence Homology with Ponericin-L2 and Dermaseptin (B158304)

The oxyopinin family of peptides exhibits sequence similarity to other insect and amphibian antimicrobial peptides. Notably, Oxyopinin-1 shows a 29% sequence identity to the frog antimicrobial peptide Dermaseptin and 20% to the ant insecticidal peptide Ponericin-L2. wikipedia.orgresearchgate.net The Oxyopinin-2 analogs, including this compound, also demonstrate a segment of sequence similarity to Ponericin-L2. nih.gov

Ponericins are a class of venom peptides from the predatory ant Neoponera goeldii and are also cationic, amphiphilic sequences. nih.govmdpi.com Dermaseptins are a family of antimicrobial peptides isolated from the skin of Phyllomedusa frogs and are known to form amphipathic alpha-helices. acs.orgnih.govnih.gov The sequence similarities suggest a convergent evolution of certain structural features effective for membrane disruption across different venomous and defensive secretions.

Structural Similarities to Other Linear Amphipathic Peptides

This compound is a classic example of a linear amphipathic alpha-helical peptide. This structural class is widespread in nature, serving as a primary defense mechanism in many organisms. academicjournals.org Other examples include melittin (B549807) from bee venom, cecropins from insects, and magainins from frogs. nih.govmdpi.com These peptides, while diverse in their primary sequences, all share the ability to form a cationic, amphipathic helix in a membrane environment. dntb.gov.ua This common structural motif allows them to interact with and permeabilize the membranes of target cells, leading to cell death. researchgate.net The study of this compound contributes to the broader understanding of this important class of bioactive peptides.

Mechanistic Principles of Oxyopinin 2b S Biological Actions

Membrane Interaction and Permeabilization Mechanisms

Oxyopinin-2b exerts its biological effects primarily through direct interactions with cellular membranes, leading to their permeabilization and disruption. This process is governed by a combination of its structural features and electrochemical properties.

Direct Membrane Disruption Models (e.g., Pore-Forming Activity)

This compound is recognized as a pore-forming peptide. plos.orgresearchgate.net This classification stems from its ability to create openings or pores in the lipid bilayer of cell membranes. The formation of these pores disrupts the selective permeability of the membrane, leading to a cascade of events that can culminate in cell death. researchgate.net The mechanism is thought to involve the insertion of the peptide into the membrane, followed by the assembly of multiple peptide molecules into a pore structure. tcdb.orgresearchgate.net This pore-forming activity is a key component of its cytolytic effects. nih.govresearchgate.net

Electrostatic Interactions with Lipid Bilayers

As a cationic peptide, this compound possesses a net positive charge, which is crucial for its initial interaction with cell membranes. biorxiv.org This positive charge facilitates a preferential electrostatic attraction to the negatively charged components often found on the outer surface of microbial and certain eukaryotic cell membranes. biorxiv.orgnih.gov This initial binding is a critical step that precedes membrane insertion and permeabilization. biorxiv.org Studies have shown that the strength of these electrostatic interactions can be influenced by the surrounding ionic environment, with high salt concentrations potentially weakening the peptide's membranolytic activity. biorxiv.orgethz.ch The interaction is not solely dependent on negative charge, as this compound has also demonstrated the ability to disrupt zwitterionic phosphatidylcholine-rich vesicles. nih.govnih.gov

Modulation of Cellular Ion Conductance

A primary consequence of this compound's interaction with cell membranes is the profound alteration of cellular ion conductance. This is achieved through the formation of ion-permeable pathways across the membrane.

Non-Selective Ion Channel Activation

Electrophysiological studies have demonstrated that this compound induces a significant reduction in cell membrane resistance by opening non-selective ion channels. nih.govresearchgate.net These channels, formed by the peptide itself, allow the passage of various ions across the membrane, disrupting the cell's electrochemical gradients. tcdb.orgmdpi.com This non-selective ion flow is a key factor in the peptide's cytotoxic and insecticidal activities. nih.govmdpi.com

Specific Interactions with Potassium Channels (e.g., Kir2.1)

In addition to its non-selective pore-forming activity, research has revealed a more specific interaction between this compound and certain types of ion channels. Notably, the peptide has been shown to be selectively cytotoxic to cells expressing the inwardly rectifying potassium channel, Kir2.1. plos.orgnih.gov This selectivity is linked to the hyperpolarized state of the cell membrane in Kir2.1-expressing cells, which enhances the electrostatic attraction of the cationic this compound. plos.orgnih.gov The cytotoxicity of this compound in these cells is dependent on the K+ current, as blocking the Kir2.1 channels reduces the peptide's effect. plos.orgresearchgate.netplos.org This suggests a targeted interaction that goes beyond simple membrane disruption, where the presence and activity of specific ion channels can modulate the peptide's efficacy.

Cell LineK+ Channel ExpressedEffect of this compoundReference
293TKir2.1Cytotoxic plos.org
LX22 (Lung Cancer)Endogenous K+ currentCytotoxic plos.org
BEN (Lung Cancer)Endogenous K+ currentCytotoxic plos.org
U87 (Glioblastoma)Depolarized membraneIneffective plos.org
T98G (Glioblastoma)Depolarized membraneIneffective plos.org

Cellular Responses and Intracellular Signaling Pathways

This compound, an amphipathic peptide isolated from wolf spider venom, elicits profound effects at the cellular level, primarily by interacting with and disrupting the plasma membrane. nih.gov This interaction is not random but is significantly influenced by the biophysical properties of the target cell, particularly its membrane potential. The subsequent loss of membrane integrity triggers a cascade of events leading to cell death.

Influence on Resting Membrane Potential

The cytotoxicity of this compound is intrinsically linked to the resting membrane potential of the target cell. nih.govnih.gov Research has demonstrated a strong correlation where cells with a more hyperpolarized (more negative) resting membrane potential are significantly more vulnerable to the peptide's lytic action. nih.govplos.org This selective cytotoxicity is attributed to the electrostatic attraction between the cationic peptide and the negatively charged interior of a hyperpolarized cell membrane. researchgate.net

This phenomenon has been extensively studied using model cell lines engineered to express different types of potassium (K+) channels, which are key regulators of membrane potential. nih.govplos.org For instance, 293T cells expressing the inwardly rectifying K+ channel Kir2.1 exhibit a highly hyperpolarized membrane potential (around -80.9 mV) and are the most susceptible to this compound. nih.gov In contrast, cells expressing HERG-1, which have a membrane potential similar to control cells (around -45.3 mV), show the least vulnerability. nih.gov Cells expressing the TREK-1 channel fall in between, both in terms of membrane potential (-59.2 mV) and susceptibility to the peptide. nih.gov A strong positive correlation (R = 0.944) has been established between the degree of hyperpolarization and the cytotoxic efficacy of this compound. nih.gov

This dependency is further confirmed by experiments on cancer cell lines. Lung cancer cell lines LX22 and BEN, which are known to endogenously express K+ currents and have hyperpolarized membranes, are susceptible to this compound. nih.govnih.gov Conversely, glioblastoma cell lines U87 and T98G, which possess more depolarized membrane potentials, are not affected by the peptide. nih.govnih.govresearchgate.net Furthermore, blocking the K+ channels in susceptible cells with agents like Barium Chloride (BaCl₂) inhibits the cytotoxic effects of this compound, underscoring that the hyperpolarization caused by K+ efflux is a prerequisite for the peptide's activity. plos.orgresearchgate.net

Table 1: Correlation between Resting Membrane Potential and Cell Viability after this compound Exposure
Cell Line (Expressing Channel)Resting Membrane Potential (mV)Relative Vulnerability to this compound
293T (Kir2.1)-80.9Most Vulnerable
293T (TREK-1)-59.2Intermediate
293T (HERG-1)-45.3Least Vulnerable
293T (GFP Control)-46.9Least Vulnerable

Data sourced from studies on 293T cells expressing various K+ channels. nih.govplos.org

Downstream Cellular Consequences of Membrane Disruption

The primary mechanistic action of this compound following its attraction to a hyperpolarized membrane is the disruption of that membrane's integrity. nih.govresearchgate.net As a member of the oxyopinin family, which are large, linear cationic amphipathic peptides, it possesses a secondary structure that is predominantly alpha-helical. nih.govingentaconnect.com This structure is crucial for its function, allowing it to insert into and perturb biological membranes. uniprot.org

Electrophysiological studies on insect cells (Sf9) have shown that oxyopinins cause a drastic reduction in cell membrane resistance. nih.gov This is achieved by the formation of non-selective ion channels or pores in the membrane. nih.govuniprot.org The formation of these pores disrupts the cell's ability to maintain ionic homeostasis, a critical function for cell survival. researchgate.net This leads to an uncontrolled flux of ions across the membrane, dissipating the essential ion gradients necessary for numerous cellular processes. tandfonline.com

The consequence of this membrane permeabilization is profound, leading directly to cell death. researchgate.netresearchgate.net The loss of membrane integrity is a catastrophic event for the cell, resulting in the leakage of cytoplasmic contents and the ultimate collapse of cellular functions. This membranolytic activity has been observed not only against various cell lines but also in its hemolytic action against red blood cells and antimicrobial effects. nih.govmybiosource.com The cytotoxicity observed in susceptible cancer cells is a direct result of this membrane-disrupting mechanism, which is initiated by the peptide's preferential interaction with hyperpolarized cells. researchgate.net

Table 2: Cytotoxicity of this compound on Cancer Cell Lines with Different Membrane Potentials
Cancer Cell LineOriginResting Membrane PotentialCytotoxicity Observed
LX22Lung CancerHyperpolarizedYes
BENLung CarcinomaHyperpolarizedYes
U87GlioblastomaDepolarizedNo
T98GGlioblastomaDepolarizedNo

Data compiled from studies on the selective cytotoxicity of this compound. nih.govnih.govresearchgate.net

Biological Activities of Oxyopinin 2b in Model Systems

Antimicrobial Efficacy Against Diverse Microbial Strains

Oxyopinin-2b exhibits broad-spectrum antimicrobial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net This activity is a characteristic feature of the oxyopinin peptide family. nih.gov

Studies have confirmed the antimicrobial action of this compound against Gram-positive bacteria. The specific strains that have been shown to be susceptible include Staphylococcus aureus and Bacillus subtilis. researchgate.net The peptide exerts a direct inhibitory and bactericidal effect on these microorganisms.

The antimicrobial efficacy of this compound extends to Gram-negative bacteria. Research has documented its activity against Escherichia coli. researchgate.net The peptide's ability to target a range of bacteria highlights its potential as a broad-spectrum antimicrobial agent. nih.gov

Table 1: Antimicrobial Spectrum of this compound

CategoryBacterial StrainReference
Gram-Positive Staphylococcus aureus researchgate.net
Bacillus subtilis researchgate.net
Gram-Negative Escherichia coli researchgate.net

The primary mechanism of this compound's antimicrobial activity is the disruption of the bacterial cell membrane. nih.gov As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes. mdpi.com This initial interaction is followed by the insertion of the peptide into the lipid bilayer, a process facilitated by its amphipathic nature. acs.org

This disruption leads to a loss of membrane integrity. jmb.or.kr this compound has been shown to have a high affinity for membranes rich in phosphatidylcholine. nih.gov The peptide's presence in the membrane leads to the formation of pores or non-selective ion channels, which compromises the cell's ability to maintain essential ion gradients, ultimately resulting in cell death. nih.gov This membrane-destroying mode of action is characteristic of many venom-derived antimicrobial peptides. researchgate.net

Activity Spectrum Against Gram-Negative Bacteria

Insecticidal Activity and Synergistic Interactions

In addition to its antimicrobial properties, this compound is a potent insecticidal agent. Its effectiveness is achieved through both direct action on insect cells and a cooperative interaction with other neurotoxins found in spider venom. nih.govresearchgate.net

This compound exerts a direct cytolytic effect on insect cells. tandfonline.com Electrophysiological studies on ovarian cells from the fall armyworm, Spodoptera frugiperda (Sf9), have shown that the peptide causes a significant reduction in cell membrane resistance. nih.gov This is achieved by the formation of non-selective ion channels in the cell membrane, leading to the destruction of the cellular structure. nih.govtandfonline.com

Table 2: Direct Insecticidal Activity of this compound

Target SystemObserved EffectMechanismReference
Spodoptera frugiperda (Sf9) ovarian cellsDrastic reduction of cell membrane resistance; cell destruction.Opening of non-selective ion channels. nih.govtandfonline.com

A key aspect of this compound's insecticidal action is its ability to act synergistically with other venom components. scispace.com Research has demonstrated a potentiation phenomenon when oxyopinins are applied in conjunction with spider neurotoxins, such as Oxytoxin 1, which was isolated from the same venom. nih.govwikipedia.org

This synergistic interaction results in a significant increase in the lethality of the venom against insect larvae. nih.govacs.org The proposed mechanism for this cooperativity is that the membrane-disrupting action of this compound facilitates the access of neurotoxins to their specific target sites within the insect's nervous system. tandfonline.comscispace.com This suggests a sophisticated strategy within spider venom where cytolytic peptides and neurotoxic peptides work together to efficiently subdue prey. nih.govresearchgate.net

Direct Lethal Effects on Insect Cells

Hemolytic Activity as a Membrane Selectivity Indicator

The lytic effect of oxyopinins on red blood cells (erythrocytes) is a key indicator of their membrane-disrupting capabilities. This activity is not uniform across different cell types and is heavily influenced by both the peptide's concentration and the specific lipid makeup of the erythrocyte membrane. core.ac.uk

This compound and related peptides exhibit hemolytic activity in a dose-dependent manner. core.ac.uk Studies on peptides from the same family, such as Oxki1 and Oxki2, which share high sequence similarity with this compound, show that as the concentration of the peptide increases, the extent of erythrocyte lysis also increases. core.ac.uk The potency of this lytic action, however, varies significantly depending on the source of the erythrocytes, a phenomenon linked to the membrane's lipid composition. core.ac.uk For instance, the concentration of these peptides required to cause lysis in sheep erythrocytes is substantially higher than that needed for pig or guinea pig erythrocytes, highlighting a differential susceptibility. core.ac.uk

Table 1: Representative Hemolytic Activity of Oxyopinin-like Peptides This table illustrates the concentration-dependent hemolytic effect of arachnid peptides, similar to this compound, on erythrocytes from different species, highlighting the varying susceptibility based on membrane composition.

SpeciesPeptideConcentration for 50% Hemolysis (EC50) in µM (Approx.)
Sheep Pin1> 50
IsCT1> 50
IsCT2~40
Pig Oxki1~12.5
Oxki2~15
Pin2~10
Guinea Pig Oxki1< 10
Oxki2< 10
Pin2< 10
Data adapted from studies on homologous arachnid peptides, demonstrating the principle of concentration-dependent and species-selective hemolysis. core.ac.uk

The primary factor governing the hemolytic selectivity of this compound and its analogues is the lipid composition of the erythrocyte membrane, specifically the ratio of phosphatidylcholine (PC) to sphingomyelin (B164518) (SM). nih.govcore.ac.uk

Phosphatidylcholine (PC) Preference : Research indicates that oxyopinins show a strong preference for disrupting membranes rich in phosphatidylcholine. nih.govresearchgate.net

Phosphatidylcholine-to-Sphingomyelin (PC/SM) Ratio : A direct correlation exists between the hemolytic potency of these peptides and the PC/SM ratio in the target membrane. core.ac.uk Erythrocytes with a high PC/SM ratio, such as those from a guinea pig, are highly susceptible to lysis. core.ac.uk Conversely, erythrocytes with a low PC/SM ratio (and thus higher sphingomyelin content), like those from sheep, are significantly more resistant. core.ac.uk The higher rigidity of membranes rich in sphingomyelin is thought to impede the peptide's ability to insert and form pores. core.ac.uk

Table 2: Influence of Erythrocyte Membrane Composition on Hemolytic Potency This table shows the relationship between the phosphatidylcholine-to-sphingomyelin (PC/SM) ratio of different mammalian erythrocytes and their susceptibility to lysis by related oxyopinin peptides.

Erythrocyte SourcePC/SM Ratio (Approx.)Relative Hemolytic Potency
Sheep 0.02Low
Pig 0.88Medium
Guinea Pig 3.72High
Data derived from research on the hemolytic activity of cationic peptides from arachnid venom. core.ac.uk

Concentration-Dependent Erythrocyte Lysis

Selective Cytotoxicity Towards Specific Cell Lines (In Vitro)

Beyond its hemolytic effects, this compound displays remarkable selective cytotoxicity against certain cell lines, a property that is intricately linked to the electrochemical state of the cell membrane and the expression of specific ion channels. plos.orgnih.gov

This compound demonstrates potent and selective cytotoxicity against cancer cells that have a hyperpolarized resting membrane potential. plos.orgnih.gov This selective action is due to the electrostatic attraction between the cationic peptide and the negatively charged interior of the hyperpolarized cell membrane. nih.govresearchgate.net

Research has shown that this compound is effective against lung cancer cell lines such as LX22 and BEN, which are known to have hyperpolarized membrane potentials. plos.orgnih.gov In stark contrast, it shows little to no effect on glioblastoma cell lines like U87 and T98G, whose membrane potentials are depolarized. plos.orgnih.govresearchgate.net This vulnerability of cancer cells with hyperpolarized membranes points to a direct relationship between the cell's resting membrane potential and its susceptibility to the peptide. plos.org

Table 3: Correlation Between Resting Membrane Potential and Cytotoxicity of this compound This table displays the resting membrane potentials of various cancer cell lines and their corresponding susceptibility to this compound.

Cell LineCancer TypeResting Membrane Potential (mV) (Approx.)Cytotoxicity Observed
LX22 Lung Cancer-65.1Yes
BEN Lung Cancer-61.5Yes
U87 Glioblastoma-28.9No
T98G Glioblastoma-25.2No
Data sourced from Okada et al., 2019. plos.orgresearchgate.net

The hyperpolarized state of susceptible cancer cells is often a consequence of the upregulation of specific potassium (K+) channels. nih.govnih.gov The cytotoxicity of this compound is therefore critically dependent on the expression and activity of these channels. plos.org

Experiments using human embryonic kidney (293T) cells engineered to express different K+ channels have confirmed this dependency. plos.orgnih.gov

K+ Channel Type and Hyperpolarization : Cells expressing the inwardly rectifying K+ channel Kir2.1, which induces a strong hyperpolarization (resting potential of approximately -80.9 mV), are highly vulnerable to this compound. plos.orgnih.gov Cells expressing other K+ channels like TREK-1 or HERG, which cause less hyperpolarization, show correspondingly lower susceptibility. nih.govplos.org

K+ Current Dependency : The crucial role of K+ channel activity is demonstrated by the use of channel blockers. The addition of barium chloride (BaCl₂), a known blocker of Kir2.1 channels, significantly inhibits the cytotoxic effects of this compound. plos.orgplos.org This indicates that the peptide's action is dependent on the K+ efflux that establishes the hyperpolarized membrane potential. plos.orgnih.gov The relationship between this compound concentration and cytotoxicity in Kir2.1 expressing cells yielded an EC₅₀ value of 3.01 μM. plos.org

Table 4: K+ Channel-Dependent Cytotoxicity of this compound on Kir2.1-Expressing 293T Cells This table shows the concentration-dependent effect of this compound on the viability of cells expressing the Kir2.1 potassium channel, and the inhibitory effect of the channel blocker Ba²⁺.

This compound Concentration (µM)Cell Viability (%) (Without Ba²⁺)Cell Viability (%) (With 0.3 mM Ba²⁺)
0 100100
1 ~80~98
3 ~50~95
10 ~20~90
Data adapted from Okada et al., 2019. plos.orgplos.org

Biosynthesis, Genetic Origin, and Evolutionary Aspects of Oxyopinin 2b

Gene Architecture and Precursor Processing

The biosynthesis of Oxyopinin-2b, like other venom peptides, begins with the transcription of its corresponding gene and translation into a precursor protein. This precursor protein is typically a complex structure composed of a signal peptide, a propeptide region, and one or more copies of the mature peptide, which are separated by linker sequences. nih.gov

The precursors of linear peptides (LPs) in spider venom, including oxyopinins, are characterized by a signal peptide followed by a propeptide region of varying length. This propeptide region often contains one or more C-terminal PQM motifs. The mature LPs are subsequently arranged, separated by linkers. These linkers are distinguished by an iPQM motif at the N-terminus and a PQM motif at the C-terminus. The PQM motif consists of four amino acid residues, with an Arginine at position -1 and at least one Glutamic acid residue at positions -2, -3, or -4. The iPQM motif has an Arginine at position 1 and at least one Glutamic acid at positions 2, 3, or 4. nih.gov

For instance, a binary precursor structure has been identified that gives rise to both Oxyopinin-2a and this compound. researchgate.net This indicates that a single gene can encode for multiple, closely related peptides. The processing of these complex precursors is a key step in generating the diversity of active peptides found in the venom. This processing likely involves proteolytic cleavage at specific sites within the linker regions to release the mature this compound peptide. plos.org In some spider species, post-translational modifications of precursor structures can even lead to the formation of two-chain peptides. nih.govfrontiersin.org

Transcriptomic Insights into Oxyopinin Gene Family Expression

Transcriptomic analysis of venom glands from various spider species has provided significant insights into the expression of the Oxyopinin gene family. These studies reveal that linear peptides, such as oxyopinins, can be highly abundant in the venom of certain spiders. nih.govfrontiersin.org For example, in the lynx spider Oxyopes heterophthalmus, a remarkable diversity of 62 different linear peptides was identified, highlighting the extensive nature of this peptide family. nih.govfrontiersin.org

Next-generation sequencing of venom gland transcriptomes from 48 spider species across 23 families detected linear peptides in 20 species, primarily within the Ctenidae, Lycosidae, Oxyopidae, Pisauridae, and Zodariidae families. nih.govfrontiersin.org In the Oxyopidae family, which includes the genus Oxyopes, cytolytic peptides are consistently referred to as oxyopinins. nih.gov Transcriptomic data from species such as Oxyopes heterophthalmus, Oxyopes lineatus, and Oxyopes takobius have been instrumental in identifying and characterizing these peptides. nih.gov

The high transcript levels, measured in Transcripts Per Kilobase Million (TPM), for oxyopinins in Lycosidae and Oxyopidae suggest their functional importance in the envenomation process. nih.govfrontiersin.org This high expression indicates that these peptides are a major component of the venom's molecular arsenal. The structural diversity within the oxyopinin family is generated through complex precursor structures, which allow for the production of numerous and varied bioactive peptides in an efficient manner. nih.govfrontiersin.org

Evolutionary Trajectories of Linear Amphipathic Peptides in Spider Venoms

Linear amphipathic peptides, including this compound, represent a significant and somewhat overlooked component of spider venoms. nih.govfrontiersin.org These peptides generally lack the disulfide bonds that characterize many other spider venom toxins, and in a membrane-like environment, they predominantly form an amphipathic α-helical structure. mdpi.com This structure is crucial for their cytolytic activity, with a positively charged hydrophilic face interacting with negatively charged membranes and a hydrophobic side that inserts into the lipid bilayer, causing disruption. mdpi.com

The evolution of these peptides in spider venoms appears to be a story of combinatorial innovation. nih.gov The use of complex precursor genes that encode multiple peptides is an efficient strategy for generating a high degree of peptide diversity. nih.govfrontiersin.org This allows spiders to rapidly evolve and adapt their venom composition. The presence of similar linear peptides across different spider families, such as the sequence similarity between oxyopinins and the ant insecticidal peptide ponericinL2, suggests convergent evolution or a shared ancient origin. nih.gov

Furthermore, some linear peptides in spider venom, like Oxyopinin 4a, exhibit unique structural features such as a single disulfide bond, which represents a structural variation on the typical linear peptide theme. researchgate.net The evolution of venom systems in spiders is a dynamic process, with evidence of gene duplication and neofunctionalization playing a key role in the diversification of venom components. biorxiv.orgresearchgate.net The study of linear peptides like this compound contributes to our understanding of the broader evolutionary strategies that have made spiders such successful predators. researchgate.net

Advanced Methodologies in Oxyopinin 2b Research

Spectroscopic Techniques for Structural Analysis (e.g., Circular Dichroism)

Understanding the three-dimensional structure of Oxyopinin-2b is fundamental to elucidating its mechanism of action. Circular Dichroism (CD) spectroscopy is a key technique used for this purpose, as it provides insight into the secondary structure of peptides and proteins in solution. univie.ac.atharvard.edu This method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. harvard.edu The resulting CD spectrum is characteristic of different secondary structural elements, including α-helices, β-sheets, and random coils. harvard.edu

In the study of this compound and related peptides, CD analysis has been crucial. Research shows that the secondary structure of oxyopinins is predominantly α-helical. nih.gov These analyses were conducted in solutions containing trifluoroethanol (TFE), a solvent known to mimic the hydrophobic environment of a cell membrane and induce helical structures. researchgate.net This finding is significant as it suggests that upon approaching or inserting into a cell membrane, this compound adopts an amphipathic α-helical conformation, a common feature of membrane-disrupting peptides that allows them to interact with and permeate the lipid bilayer. mdpi.comingentaconnect.com

Table 1: Structural Analysis of Oxyopinins via Circular Dichroism

Peptide GroupAnalytical TechniqueEnvironmentObserved Secondary StructureReference
Oxyopinins (including 2b)Circular Dichroism (CD) Spectroscopy60% Trifluoroethanol (TFE) SolutionEssentially α-helical nih.gov, researchgate.net

Electrophysiological Techniques for Ion Channel Characterization

Electrophysiological techniques are vital for characterizing how peptides like this compound affect the electrical properties of cells, particularly by modulating ion channel activity. The patch-clamp technique is a primary tool in this area, allowing researchers to measure the flow of ions through individual channels in a cell membrane. scielo.br

Studies using electrophysiology have revealed key aspects of this compound's function.

Non-selective Channel Opening: Electrophysiological recordings on insect ovarian cells (Sf9) demonstrated that oxyopinins cause a significant reduction in cell membrane resistance by opening non-selective ion channels. nih.govcpu-bioinfor.org This indicates a direct, disruptive interaction with the cell membrane that allows for unregulated ion flow.

Dependence on K+ Channels and Membrane Potential: Research on human cancer cell lines using whole-cell patch-clamp recordings has shown that the cytotoxicity of this compound is linked to the cells' resting membrane potential. plos.org The peptide is significantly more cytotoxic to cells that are hyperpolarized (having a more negative membrane potential). plos.orgnih.govx-mol.net This hyperpolarization is often the result of high expression levels of potassium (K+) channels. plos.org The cytotoxic effect of this compound on 293T cells expressing Kir2.1 (an inwardly rectifying K+ channel) was significantly diminished when the channel was blocked by barium, confirming that the peptide's activity is dependent on K+ channel function. plos.orgresearchgate.net

Table 2: Summary of Electrophysiological Findings for this compound

Cell ModelTechniqueKey FindingImplicationReference
Insect Sf9 cellsElectrophysiological recordingOpens non-selective ion channels, reducing membrane resistance.Direct membrane-disrupting mechanism. nih.gov
Human cancer cells (LX22, BEN)Whole-cell patch-clampCytotoxicity correlates with hyperpolarized resting membrane potential.Selective action against cells with specific electrical properties. plos.org, x-mol.net
293T cells expressing Kir2.1Whole-cell patch-clamp & Viability AssayCytotoxicity is blocked by K+ channel inhibitor (BaCl₂).Mechanism is dependent on K+ channel current. plos.org, nih.gov

Liposome-Based Assays for Membrane Permeabilization Studies

To study the direct interaction of this compound with lipid bilayers in a controlled, cell-free environment, researchers employ liposome-based assays. nih.gov These assays use artificial vesicles called liposomes, which are made of a lipid bilayer that can be tailored to mimic the composition of specific biological membranes (e.g., bacterial or mammalian). biorxiv.orgbiorxiv.org A common method involves encapsulating a fluorescent dye within the liposomes, often at a concentration that causes its fluorescence to be quenched. diva-portal.org If the peptide being tested disrupts the liposome (B1194612) membrane, the dye leaks out, becomes diluted, and emits a measurable fluorescent signal, quantifying the peptide's permeabilizing ability. nih.govbiorxiv.org

Research has confirmed that oxyopinins, including this compound, possess membrane-disrupting capabilities. Studies have shown that these peptides are active against artificial vesicles, demonstrating a particular effectiveness against those that are rich in phosphatidylcholine, a common component of eukaryotic cell membranes. nih.govuniprot.org This methodology allows for the direct assessment of the peptide's lytic activity, independent of cellular metabolic factors or specific protein receptors, providing clear evidence of its ability to compromise membrane integrity. nih.gov

Synthetic Peptide Production and Analog Generation for Structure-Activity Relationship Studies

Chemical synthesis is a cornerstone of peptide research, enabling the production of pure, well-characterized peptides like this compound for experimental use and the generation of analogs for structure-activity relationship (SAR) studies. mdpi.comnih.gov The most common method is solid-phase peptide synthesis (SPPS), which involves the stepwise addition of protected amino acids to a growing chain anchored to a solid resin support. mdpi.combeilstein-journals.org

This compound has been successfully produced using automated SPPS with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. plos.org This process allows for precise control over the amino acid sequence and modifications. plos.org

The ability to synthesize the peptide is the first step toward detailed SAR studies. nih.gov By systematically creating analogs—for example, by substituting individual amino acids or altering terminal modifications—and assessing their biological activity, researchers can identify which parts of the peptide are crucial for its function. mdpi.comrsc.org This information is invaluable for designing new peptides with enhanced potency, selectivity, or stability.

Table 3: Properties of Synthetic this compound

PropertyDescriptionReference
Amino Acid SequenceGKFSGFAKILKSIAKFFKGVGKVRKGFKEASDLDKNQ plos.org, novoprolabs.com
Synthesis MethodSolid-Phase Peptide Synthesis (Fmoc chemistry) plos.org
Molecular Weight~4146.7 Da novoprolabs.com
Molecular FormulaC₁₉₂H₃₁₀N₅₂O₅₀ novoprolabs.com

Genetic Engineering and Lentiviral Vector Systems for Heterologous Expression in Cellular Models

A significant challenge for the therapeutic use of peptides is their delivery to target cells. plos.org Genetic engineering, specifically using viral vector systems, offers an innovative approach to overcome this hurdle. nih.gov Lentiviral vectors, derived from the human immunodeficiency virus (HIV), are particularly effective tools because they can transduce a wide variety of cell types and integrate a gene of interest into the host cell's genome, leading to stable, long-term expression. nih.gov

This methodology has been applied to this compound to explore its potential as a gene-based therapy. plos.org Researchers constructed lentiviral vectors (designated Lv-Oxy-2b) designed to cause infected cells to produce and secrete the peptide. plos.orgresearchgate.net

Vector Design: The vector contained the gene for this compound, optimized for expression in mammalian cells. plos.org To allow for secretion, the gene was fused to a signal peptide sequence. For tracking purposes, the vector also included a gene for Green Fluorescent Protein (GFP), with an internal ribosome entry site (IRES) placed between the two genes to enable co-expression from a single messenger RNA. plos.orgresearchgate.net

Heterologous Expression and Autotoxicity: When this vector was used to transduce cancer cells that express K+ channels, the cells successfully produced and secreted this compound. plos.org The secreted peptide then acted on the producing cells and their neighbors, inducing cytotoxicity in a process termed "autotoxicity". plos.orgresearchgate.net This effect was selective, as control cells without the specific K+ channels were not harmed. plos.org This work provides a proof-of-concept for a novel oncolytic viral therapy strategy, where the virus turns cancer cells into factories for their own destruction. plos.orgx-mol.net

Computational Approaches: Molecular Dynamics Simulations and Homology Modeling

Computational biology provides powerful in silico tools to predict and analyze the structure and dynamics of molecules like this compound, complementing experimental data. nuvisan.comnumberanalytics.com

Homology Modeling: When an experimental 3D structure (from X-ray crystallography or NMR) is not available, homology modeling can be used to build a predictive model. numberanalytics.comissaasphil.org This technique relies on the amino acid sequence of the target peptide and the known 3D structure of a related, or homologous, protein as a template. nih.gov Given that this compound shares sequence similarity with other peptides like ponericinL2, a 3D model could be generated if a suitable template structure exists, providing a basis for further computational analysis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, offering a high-resolution view of molecular interactions. numberanalytics.commdpi.com In the context of this compound research, MD simulations can be used to:

Simulate the peptide's interaction with a model cell membrane, revealing how it inserts into the lipid bilayer and potentially forms pores. nuvisan.com

Analyze conformational changes, such as the folding into an α-helix as it approaches the membrane environment. numberanalytics.com

Study the stability of the peptide within the membrane and identify key amino acid residues that anchor it to the lipids. mdpi.com

These computational methods can accelerate research by generating hypotheses about the peptide's mechanism of action that can then be tested experimentally. issaasphil.org

Research Trajectories and Conceptual Applications of Oxyopinin 2b

Development of Novel Antimicrobial Peptide Paradigms

Oxyopinin-2b is a member of the oxyopinin family of peptides, which are large, linear, cationic, and amphipathic molecules. nih.gov These peptides, including this compound, exhibit significant antimicrobial activity against a range of bacteria. nih.govsinh.ac.cn Their mechanism of action involves the disruption of biological membranes, a characteristic that positions them as templates for the development of new antimicrobial agents. nih.gov The essentially alpha-helical secondary structure of oxyopinins is a key feature of their membrane-disrupting capabilities. nih.gov Research into peptides like this compound is crucial in the quest for novel antibiotics to combat drug-resistant bacteria. researchgate.net

Investigation of Bioinsecticidal Agents for Agricultural Applications

The insecticidal properties of this compound and its counterparts are a significant area of research. These peptides have demonstrated lethal effects on insects. nih.gov A noteworthy finding is the synergistic potentiation of insecticidal activity when oxyopinins are combined with neurotoxins also found in the spider's venom. nih.govresearchgate.net This cooperative effect suggests a sophisticated evolutionary strategy for efficient prey capture. nih.gov The development of bioinsecticides derived from spider venom peptides like this compound offers a promising and more environmentally benign alternative to conventional chemical pesticides. researchgate.net Lynx spiders, the source of oxyopinins, are recognized as important predators of pests in agricultural and forestry ecosystems, further highlighting the relevance of their venom components in this field. mdpi.com

Research Tools for Membrane Biology and Ion Channel Physiology

This compound serves as a valuable tool for investigating the fundamental principles of membrane biology and ion channel physiology. Its mode of action involves disrupting cell membranes and opening non-selective ion channels, which leads to a significant decrease in cell membrane resistance. nih.govresearchgate.netcnjournals.com This property allows researchers to probe the biophysical characteristics of cell membranes and the function of ion channels. Electrophysiological recordings on insect cells have specifically shown this drastic reduction in membrane resistance caused by oxyopinins. nih.gov The interaction of this compound with membranes, particularly those rich in phosphatidylcholine, provides insights into lipid-peptide interactions. nih.govresearchgate.netacs.org Furthermore, the peptide's cytotoxicity has been linked to the membrane potential of cells, with a greater effect on hyperpolarized cells, making it a useful probe for studying cellular electrophysiology. plos.orgnih.gov

Foundational Research for Targeted Cellular Intervention Strategies

The selective cytotoxicity of this compound towards cells with hyperpolarized membrane potentials has opened avenues for research into targeted cellular interventions. plos.orgnih.gov This is particularly relevant in cancer research, as some cancer cells exhibit upregulated K+ channels, leading to a hyperpolarized state. plos.orgnih.gov Studies have shown that this compound is cytotoxic to such cancer cells while having less effect on cells with depolarized membrane potentials. plos.orgnih.govresearchgate.net This selective action forms the basis for exploring novel oncolytic strategies. To overcome the challenge of delivering peptides as therapeutic agents, lentiviral vectors capable of expressing this compound have been developed. plos.orgresearchgate.net This approach has demonstrated autotoxic activity in transduced cells that express the appropriate ion channels, providing a proof-of-concept for targeted therapy. plos.orgresearchgate.net

Contribution to the Understanding of Peptide Toxin Evolution

The study of this compound and its related peptides contributes significantly to our understanding of the evolution of peptide toxins. The oxyopinin family, including this compound, shares sequence similarities with other venom peptides, such as ponericinL2 from ants and dermaseptin (B158304) from frogs, suggesting a degree of convergent or divergent evolution in venom components across different animal lineages. nih.govresearchgate.net The venom of a single spider species, like Oxyopes kitabensis, contains a complex mixture of toxins, including both membrane-disrupting peptides like oxyopinins and neurotoxins. nih.govresearchgate.net The synergistic action of these different toxin types points to a sophisticated evolutionary adaptation for predation. nih.govresearchgate.net Transcriptome analysis of lynx spider venom glands has revealed a high diversity of peptide toxins, with membrane-active peptides being a dominant component. mdpi.comresearchgate.net This diversity underscores the evolutionary pressure on spiders to develop complex and effective venom arsenals. nih.gov

Q & A

Q. How is the structural identity of Oxyopinin-2b confirmed in experimental settings?

Methodological Answer: Structural confirmation typically involves a combination of spectroscopic techniques (e.g., NMR for carbon-hydrogen frameworks, mass spectrometry for molecular weight) and chromatographic purity assessment (HPLC with ≥95% purity thresholds). For novel compounds, X-ray crystallography may resolve stereochemical ambiguities. Cross-referencing with prior literature on analogous compounds is critical to validate assignments .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

Methodological Answer: Synthesis protocols often follow solid-phase peptide synthesis (SPPS) or modular organic synthesis, depending on the compound’s complexity. Key steps include protecting-group strategies (e.g., Fmoc/t-Bu for peptide bonds) and purification via gradient elution in reversed-phase HPLC. Detailed reaction conditions (temperature, solvent systems, catalysts) must be documented for reproducibility, with characterization data (e.g., IR, melting points) provided in supplementary materials .

Q. Which in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Common assays include enzyme inhibition studies (e.g., fluorescence-based kinetic assays), antimicrobial susceptibility testing (MIC/MBC determinations), and cytotoxicity profiling (MTT assays on cell lines). Controls must account for solvent interference (e.g., DMSO <0.1% v/v), and triplicate runs with statistical validation (p<0.05) are mandatory to minimize Type I/II errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Contradictions may arise from assay variability (e.g., cell line heterogeneity, buffer pH differences). A systematic approach includes:

  • Comparative Replication : Repeating assays under standardized conditions (e.g., ATCC cell lines, ISO-compliant buffers).
  • Meta-Analysis : Pooling datasets with random-effects models to identify confounding variables.
  • Mechanistic Profiling : Using transcriptomics or proteomics to clarify target engagement pathways. Discrepancies should be explicitly discussed in the "Results vs. Prior Work" section of manuscripts .

Q. What computational strategies optimize this compound’s pharmacokinetic properties while retaining efficacy?

Methodological Answer: In silico tools like molecular docking (AutoDock Vina), QSAR modeling, and MD simulations predict ADMET profiles. For example:

  • Lipophilicity : Adjust via substituent modifications (logP optimization using ChemAxon).
  • Metabolic Stability : CYP450 inhibition assays paired with hepatic microsome stability tests.
  • Bioavailability : Co-crystallization or prodrug strategies to enhance solubility. Results should be visualized as 2D/3D interaction diagrams, avoiding overcrowded figures .

Q. How should researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?

Methodological Answer: A multi-omics framework is recommended:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify protein abundance changes.
  • Metabolomics : LC-MS/MS to track metabolic pathway perturbations. Integrative analysis via tools like STRING or KEGG pathways clarifies network-level impacts. Negative controls (e.g., scrambled peptide analogs) are essential to confirm specificity .

Data Analysis & Reporting

Q. What statistical methods are appropriate for dose-response studies involving this compound?

Methodological Answer: Nonlinear regression models (e.g., Hill equation for IC₅₀/EC₅₀ calculations) are standard. Use tools like GraphPad Prism for curve fitting, ensuring R² >0.90. For non-normal distributions, non-parametric tests (Mann-Whitney U) replace t-tests. Raw data must be archived in repositories like Zenodo for transparency .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

Methodological Answer: Critical parameters include:

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.
  • Quality-by-Design (QbD) : DOE (Design of Experiments) to identify critical process variables (e.g., stirring rate, temperature).
  • Batch Records : Detailed documentation of deviations and corrective actions. Cross-validation with independent labs using shared SOPs minimizes batch-to-batch variability .

Ethical & Methodological Rigor

Q. What ethical considerations apply to in vivo studies of this compound?

Methodological Answer: Compliance with ARRIVE guidelines is mandatory for animal studies. Key steps:

  • 3Rs Principle : Replacement, Reduction, Refinement (e.g., use of invertebrate models like C. elegans where feasible).
  • IACUC Approval : Protocol review for humane endpoints (e.g., tumor burden limits).
  • Data Transparency : Negative results must be reported to avoid publication bias .

Tables for Quick Reference

Research Aspect Recommended Method Key References
Structural ElucidationNMR, X-ray crystallography
Bioactivity ContradictionsMeta-analysis, mechanistic profiling
Computational OptimizationQSAR, molecular docking
Ethical ComplianceARRIVE guidelines, IACUC protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.